molecular formula C20H17NOS B11572107 (2Z)-2-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11572107
M. Wt: 319.4 g/mol
InChI Key: JPJQCZIDYAIGTJ-ODLFYWEKSA-N
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Description

The compound (2Z)-2-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic molecule that features both indole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-(propan-2-yl)-1H-indole-3-carbaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-2-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (2Z)-2-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s indole moiety is known to interact with various protein targets, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[1-(METHYL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • (2Z)-2-{[1-(ETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Uniqueness

The uniqueness of (2Z)-2-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17NOS

Molecular Weight

319.4 g/mol

IUPAC Name

(2Z)-2-[(1-propan-2-ylindol-3-yl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C20H17NOS/c1-13(2)21-12-14(15-7-3-5-9-17(15)21)11-19-20(22)16-8-4-6-10-18(16)23-19/h3-13H,1-2H3/b19-11-

InChI Key

JPJQCZIDYAIGTJ-ODLFYWEKSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=CC=CC=C4S3

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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